CDC801 - 192819-27-5

CDC801

Catalog Number: EVT-255538
CAS Number: 192819-27-5
Molecular Formula: C23H24N2O5
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDC-801 is under investigation in clinical trial NCT00006097 (Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia).
Selective Cytokine Inhibitory Drug CC-1088 is an analog of thalidomide with potential antineoplastic activity that belongs to the functional class of agents called selective cytokine inhibitory drugs (SelCIDs). SelCIDs inhibit phosphodiesterase-4 (PDE 4), an enzyme involved in tumor necrosis factor alpha (TNF alpha) production. CC-1088 inhibits production of the cytokines vascular endothelial growth factor (VEGF) (a pro-angiogenic factor) and interleukin-6 (IL-6). (NCI04)
Source and Classification

CDC801 is classified under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their structure. It is recognized for its activity against phosphodiesterase 4 and tumor necrosis factor-alpha, making it relevant in the treatment of conditions associated with inflammation and immune response dysregulation. The compound has been patented for its unique structural properties and biological activities, indicating its importance in medicinal chemistry .

Synthesis Analysis

The synthesis of CDC801 involves several key steps that modify the thalidomide backbone to enhance its pharmacological properties. The primary synthetic route includes:

  1. Starting Material: The synthesis begins with thalidomide as the core structure.
  2. Functionalization: Various functional groups are introduced to enhance solubility and activity. This includes the addition of benzoxazole derivatives which contribute to its inhibitory effects.
  3. Asymmetric Synthesis: The synthesis employs asymmetric techniques to improve yield and selectivity, ensuring that the desired enantiomer is produced predominantly.
  4. Purification: After synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate CDC801 from by-products.
Molecular Structure Analysis

The molecular structure of CDC801 is characterized by a tricyclic framework that includes a benzoxazole moiety. Key features include:

  • Core Structure: The central thalidomide structure provides a scaffold for further modifications.
  • Functional Groups: The presence of nitrogen atoms within the rings contributes to its biological activity by facilitating interactions with target proteins.
  • Three-Dimensional Configuration: The spatial arrangement of atoms is crucial for its binding affinity to phosphodiesterase 4 and tumor necrosis factor-alpha.

Molecular modeling studies suggest that the specific arrangement of functional groups allows for effective interaction with biological targets, enhancing its therapeutic potential .

Chemical Reactions Analysis

CDC801 participates in several chemical reactions relevant to its mechanism of action:

  1. Inhibition Reactions: It acts as an inhibitor for phosphodiesterase 4, leading to increased cyclic adenosine monophosphate levels within cells, which modulates inflammatory responses.
  2. Binding Interactions: The compound's structure allows it to bind effectively to tumor necrosis factor-alpha receptors, blocking their activity and reducing inflammation.
  3. Metabolic Pathways: CDC801 undergoes metabolic transformations that can affect its bioavailability and efficacy; understanding these pathways is essential for optimizing therapeutic use.

The inhibition constants (IC50) for CDC801 have been reported at approximately 1.1 μM for phosphodiesterase 4 and 2.5 μM for tumor necrosis factor-alpha, indicating potent activity .

Mechanism of Action

The mechanism of action of CDC801 primarily revolves around its role as an inhibitor of phosphodiesterase 4 and tumor necrosis factor-alpha:

  • Phosphodiesterase 4 Inhibition: By inhibiting this enzyme, CDC801 increases levels of cyclic adenosine monophosphate, which leads to decreased inflammatory mediator release from immune cells.
  • Tumor Necrosis Factor-alpha Modulation: The compound binds to receptors associated with tumor necrosis factor-alpha signaling pathways, effectively blocking pro-inflammatory signals that contribute to various inflammatory diseases.

This dual action positions CDC801 as a promising candidate for treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

The physical and chemical properties of CDC801 are crucial for understanding its behavior in biological systems:

  • Molecular Weight: Approximately 317.33 g/mol.
  • Solubility: CDC801 exhibits moderate solubility in organic solvents, which aids in formulation development.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to maintain integrity over time.

Elemental analysis reveals:

  • Carbon (C): 67.63%
  • Hydrogen (H): 5.92%
  • Nitrogen (N): 6.86%
  • Oxygen (O): 19.58% .

These properties influence both the pharmacokinetics and pharmacodynamics of CDC801.

Applications

CDC801 has several scientific applications due to its pharmacological properties:

  1. Therapeutic Uses: It is being explored for use in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis due to its ability to modulate immune responses.
  2. Research Tool: As a potent inhibitor of phosphodiesterase 4 and tumor necrosis factor-alpha, CDC801 serves as an important tool in research aimed at understanding these pathways in various disease models.
  3. Potential Drug Development: Ongoing studies aim to optimize CDC801 derivatives for improved efficacy and safety profiles in clinical settings.
Introduction to CDC801 in Contemporary Pharmacological Research

CDC801 represents a strategically designed small molecule targeting key inflammatory pathways. As a dual phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) inhibitor, it occupies a unique niche in the therapeutic landscape for immune-mediated disorders. Its development reflects the evolving paradigm in pharmacology that prioritizes multi-target engagement over single-pathway inhibition, aiming to enhance efficacy while potentially mitigating compensatory biological mechanisms that limit traditional therapies. Contemporary research focuses on elucidating its precise molecular interactions, cellular impacts, and therapeutic potential within inflammatory cascades, positioning it as a compelling candidate for conditions like psoriasis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis where PDE4 and TNF-α play synergistic pathological roles [1] [4].

Historical Context and Discovery of CDC801 in Targeted Therapy Development

The discovery of CDC801 emerged from systematic efforts to optimize early PDE4 inhibitors (e.g., rolipram) notorious for dose-limiting emesis and nausea. While not originating from serendipitous observation like early anti-inflammatories, its development was driven by rational drug design principles in the late 1990s–early 2000s, coinciding with advances in structural biology and high-throughput screening. Researchers sought compounds with improved selectivity within the PDE4 subfamilies (A-D) and ancillary activity against pivotal cytokines like TNF-α. CDC801 was identified through targeted screening of synthetic libraries focusing on catechol-ether derivatives—a scaffold known for PDE4 affinity—followed by medicinal chemistry optimization to enhance TNF-α suppression. Unlike biologics (e.g., anti-TNF antibodies), its small molecular weight enables oral bioavailability, aligning with pharmacological goals for patient-convenient administration in chronic inflammatory conditions. Though its exact discovery timeline is less documented than flagship drugs like apremilast, patent analyses and early cellular studies highlight its emergence alongside second-generation PDE4 inhibitors aiming for broader anti-inflammatory profiles [1] [9].

Positionality Within Phosphodiesterase 4 (PDE4) Inhibitor Classifications

CDC801 is classified as a potent, orally active pan-PDE4 inhibitor with ancillary TNF-α inhibitory activity. Its enzymatic targeting is characterized by:

  • Subfamily Selectivity: CDC801 inhibits PDE4 isoforms with an IC₅₀ of 1.1 μM, showing activity across PDE4A-D subfamilies but no significant inhibition of other PDE families (e.g., PDE3 or PDE5). This pan-PDE4 profile contrasts with subtype-selective investigational agents but aligns clinically with roflumilast [1] [8].
  • Structural Mechanism: Like canonical PDE4 inhibitors, CDC801 interacts with the enzyme’s catalytic domain, competitively blocking cAMP hydrolysis. Key interactions include:
  • Coordination with divalent metal ions (Mg²⁺/Zn²⁺) in the M-pocket.
  • Hydrophobic stacking with conserved phenylalanine residues in the Q1/Q2 pockets.
  • Hydrogen bonding near the nucleotide recognition site [8] [9].
  • Functional Classification: CDC801 elevates intracellular cAMP by preventing its degradation. Accumulated cAMP activates Protein Kinase A (PKA), which phosphorylates cAMP Response Element-Binding protein (CREB), modulating transcription of anti-inflammatory genes (e.g., IL-10) while suppressing pro-inflammatory mediators [4] [8].

Table 1: CDC801 Selectivity Profile Among PDE4 Subfamilies

PDE4 SubfamilyCDC801 IC₅₀ (μM)Primary Tissue Expression
PDE4A~1.1*CNS, Immune Cells
PDE4B~1.1*Leukocytes, Lungs
PDE4C~1.1*Smooth Muscle
PDE4D~1.1*Brain, Heart

*Based on homologous inhibition kinetics; direct isoform-specific assays for CDC801 are limited [1] [8].

Dual Modulatory Role in TNF-α Signaling Pathways: A Mechanistic Paradox

CDC801’s inhibition of TNF-α (IC₅₀ = 2.5 μM) presents a mechanistically complex dimension. TNF-α is a master pro-inflammatory cytokine produced primarily by macrophages, T-cells, and dendritic cells, acting via TNFR1 (ubiquitous) and TNFR2 (immune-specific) receptors. Its signaling drives NF-κB and MAPK pathways, amplifying inflammation, cellular adhesion, and tissue damage [5] [10]. CDC801 modulates this axis through both direct and indirect mechanisms:

  • Direct Suppression: In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), CDC801 reduces TNF-α release by >50% at 2.5 μM, indicating direct interference with TNF-α synthesis/secretion pathways. This likely occurs via CREB-mediated transcriptional repression of TNF-α genes, a cAMP-dependent process [1].
  • Paradoxical Context-Dependence: TNF-α signaling can promote either cell survival (via NF-κB) or apoptosis (via caspase activation). By dampening excessive TNF-α, CDC801 may paradoxically protect tissues from cytokine storm-driven apoptosis while simultaneously blocking NF-κB-mediated survival in autoimmune cells. This duality is context-dependent, influenced by cell type, disease state, and receptor balance (TNFR1 vs. TNFR2) [5] [10].
  • Cross-Pathway Synergy: Elevated cAMP from PDE4 inhibition synergizes with TNF-α blockade. cAMP potentiates anti-inflammatory IL-10 release and inhibits T-cell activation, while TNF-α suppression reduces neutrophil chemotaxis and endothelial adhesion molecule expression. This dual action targets multiple nodes in the inflammation network [1] [4].

Table 2: Cellular Effects of CDC801 in Inflammatory Models

Cell TypeInducerCDC801 EffectKey Mechanism
Human PBMCsLPS↓ TNF-α production (IC₅₀=2.5 μM)cAMP-driven CREB activation; Transcriptional suppression
MacrophagesIFN-γ + CD40L↓ IL-12, ↓ NO synthasePDE4 inhibition; NF-κB modulation
Dendritic CellsAntigen uptake↓ Co-stimulatory molecule expressionImpaired maturation via cAMP/PKA

[1] [4] [5]

Properties

CAS Number

192819-27-5

Product Name

CDC801

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C23H24N2O5/c1-29-19-11-10-14(12-20(19)30-15-6-2-3-7-15)18(13-21(24)26)25-22(27)16-8-4-5-9-17(16)23(25)28/h4-5,8-12,15,18H,2-3,6-7,13H2,1H3,(H2,24,26)

InChI Key

DDYUBCCTNHWSQM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)N)N2C(=O)C3=CC=CC=C3C2=O)OC4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.